N-(5-fluoro-2-methylphenyl)-2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide
Description
This fluorinated acetamide derivative features a complex tricyclic core with fused thiadiazole and oxo groups, distinguishing it from simpler aromatic acetamides. Its structure includes a 5-fluoro-2-methylphenyl moiety and a bicyclic system (8-thia-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,9,11-pentaen-5-yl), which likely influences its physicochemical properties and bioactivity.
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O2S/c1-10-5-6-11(20)7-13(10)23-15(25)8-24-9-22-17-16-12(21)3-2-4-14(16)27-18(17)19(24)26/h2-7,9H,8H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCJSMPTXVKMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, particularly in the context of cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 458.5 g/mol. The structure includes a fluorinated aromatic ring and a diazatricyclic core, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H19FN4O2S |
| Molecular Weight | 458.5 g/mol |
| CAS Number | 1223794-71-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. The fluorine atoms enhance binding affinity and specificity towards target sites, potentially leading to inhibition of key enzymes such as thymidylate synthase (TS) and phospholipase D (PLD) .
Enzyme Inhibition
- Thymidylate Synthase Inhibition : Similar to other fluorinated compounds like 5-fluorouracil, this compound may inhibit TS by forming a covalent bond with the enzyme, thus disrupting DNA synthesis .
- Phospholipase D Inhibition : Preliminary studies suggest that it may also act as a potent inhibitor of PLD, which plays a critical role in various signaling pathways related to cancer progression .
Biological Activity Studies
Recent research has focused on the pharmacological assessment of compounds similar to this compound.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis through the inhibition of TS .
- In Vivo Studies : Animal models treated with similar fluorinated compounds showed reduced tumor growth rates compared to controls, indicating potential efficacy in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous acetamide derivatives and heterocyclic systems, focusing on structural features, functional groups, and inferred properties.
Structural Analogues from Pharmacopeial Sources
Key compounds from Pharmacopeial Forum (2017) share acetamide backbones but differ in substituents and ring systems:
Insight: The target compound’s tricyclic system may enhance rigidity and binding specificity compared to aliphatic analogs (e.g., e–h), while its fluorine substitutions could improve metabolic stability over non-fluorinated β-lactams (e.g., m, n) .
Agrochemical Analogues
Pesticide chemicals like flumetsulam (triazolo-pyrimidine sulfonamide) and oxadixyl (methoxy-acetamide) share fluorinated or methyl-substituted aromatic groups but lack the tricyclic framework .
- Flumetsulam : Uses a triazolo-pyrimidine core for herbicidal activity, contrasting with the target’s thiadiazole system.
- Oxadixyl : Features a methoxy-acetamide group but targets plant pathogens via inhibition of RNA polymerase.
Reactivity and Stability via Lumping Strategy
The lumping strategy groups compounds with similar functional groups (e.g., fluorinated acetamides, sulfur heterocycles) to predict reactivity. For example:
- Target Compound : Likely undergoes nucleophilic substitution at the acetamide carbonyl or electrophilic aromatic substitution at fluorine sites.
- Lumped Group : Includes fluorinated β-lactams (e.g., m, n ) and agrochemicals (e.g., flumetsulam ), which share susceptibility to hydrolysis or photodegradation.
Computational Predictions Using Hit Dexter 2.0
While direct data for the target compound are unavailable, tools like Hit Dexter 2.0 () enable comparisons of promiscuity risks:
- Target Compound : Predicted low promiscuity due to rigid tricyclic structure, reducing off-target binding.
- Analogs (e.g., aliphatic acetamides) : Higher promiscuity risk due to flexible backbones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
